
4-Chloroquinoline-8-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloroquinoline-8-sulfonic acid is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. Quinoline and its derivatives are known for their broad spectrum of biological activities and are used in various medicinal and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloroquinoline-8-sulfonic acid typically involves the sulfonation of 4-chloroquinoline. One common method is the reaction of 4-chloroquinoline with sulfuric acid, which introduces the sulfonic acid group at the 8-position of the quinoline ring . This reaction is usually carried out under controlled temperature conditions to ensure the selective sulfonation of the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Chloroquinoline-8-sulfonic acid can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group at the 4-position can be replaced by other nucleophiles.
Electrophilic substitution: The sulfonic acid group can participate in electrophilic substitution reactions.
Oxidation and reduction: The quinoline ring can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides.
Electrophilic substitution: Reagents such as halogens and nitro compounds can be used.
Oxidation and reduction: Reagents like potassium permanganate and hydrogen gas can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 4-aminoquinoline-8-sulfonic acid .
Scientific Research Applications
4-Chloroquinoline-8-sulfonic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of antimalarial and antiviral agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Chloroquinoline-8-sulfonic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The sulfonic acid group can enhance the compound’s solubility and facilitate its interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its wide range of biological activities.
4-Chloroquinoline: Lacks the sulfonic acid group but retains the chloro substituent.
8-Hydroxyquinoline: Contains a hydroxyl group at the 8-position instead of a sulfonic acid group
Uniqueness
4-Chloroquinoline-8-sulfonic acid is unique due to the presence of both the chloro and sulfonic acid groups, which confer distinct chemical reactivity and biological properties. The sulfonic acid group enhances the compound’s solubility and potential for interaction with biological targets, making it a valuable intermediate in the synthesis of various bioactive compounds .
Properties
CAS No. |
71331-01-6 |
|---|---|
Molecular Formula |
C9H6ClNO3S |
Molecular Weight |
243.67 g/mol |
IUPAC Name |
4-chloroquinoline-8-sulfonic acid |
InChI |
InChI=1S/C9H6ClNO3S/c10-7-4-5-11-9-6(7)2-1-3-8(9)15(12,13)14/h1-5H,(H,12,13,14) |
InChI Key |
KKMLFIIWFSHIEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)S(=O)(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


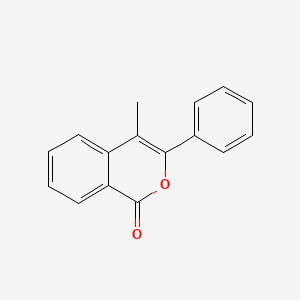

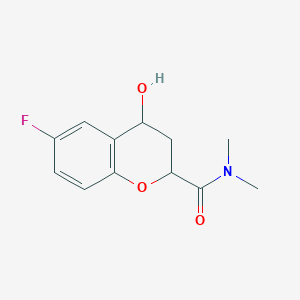

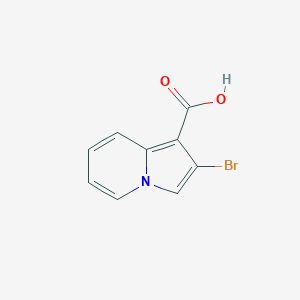
![9,10-Dihydronaphtho[2,3-b]benzofuran-7(8H)-one](/img/structure/B11872428.png)
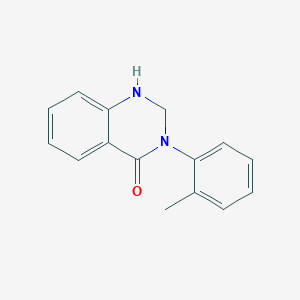
![6-Chloro-2-methyl-3-phenylimidazo[1,2-A]pyridine](/img/structure/B11872433.png)
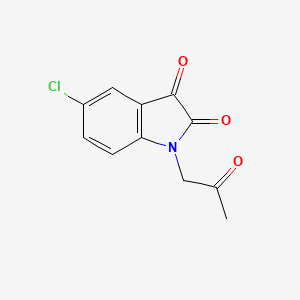
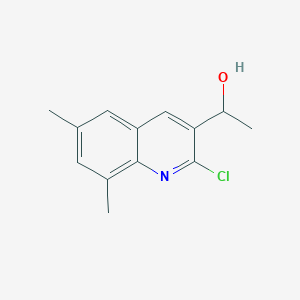
![1-(4-Fluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine](/img/structure/B11872465.png)
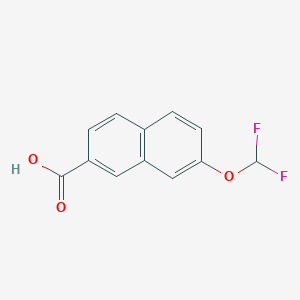
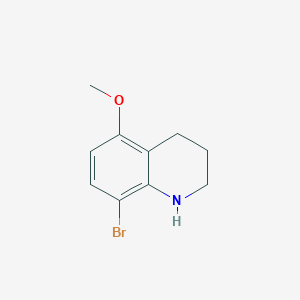
![2-(Prop-1-en-2-yl)-2,3-dihydronaphtho[1,2-b]furan-4,5-dione](/img/structure/B11872472.png)
